4-(2,3-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Description
This compound belongs to the imidazo[4,5-c]pyridine class, characterized by a bicyclic core fused with an imidazole ring. Structural analogs vary in substituent type, position, and stereochemistry, leading to differences in physicochemical and pharmacological properties .
Propriétés
IUPAC Name |
4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2/c14-7-3-1-2-6(10(7)15)11-12-8(16-5-17-12)4-9(18-11)13(19)20/h1-3,5,9,11,18H,4H2,(H,16,17)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGABRDQLKJHOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)C3=C(C(=CC=C3)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2,3-dichlorobenzaldehyde and 2-aminopyridine under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid functionality can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents like chloroformates.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Carboxylic Acid Functionalization
The C6-carboxylic acid group undergoes typical acid-derived reactions:
Esterification and Amidation
| Reaction | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Esterification | BOP-Cl, ROH | DCM, RT, 3 h | Methyl/ethyl ester | 75–85% | |
| Amidation | BOP-Cl, amine | DCM, Et<sub>3</sub>N, RT | Amide derivatives | 60–80% |
The carboxylic acid reacts with alcohols or amines in the presence of coupling agents like BOP-Cl to form esters or amides, respectively. These derivatives are critical for probing biological activity .
Dichlorophenyl Substituent Reactivity
The 2,3-dichlorophenyl group participates in cross-coupling and substitution reactions:
Suzuki-Miyaura Coupling
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Arylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub> | Dioxane/H<sub>2</sub>O, 100°C | Biaryl derivatives | 50–65% |
The chlorine atoms at positions 2 and 3 can be replaced via palladium-catalyzed coupling to introduce aryl or heteroaryl groups .
Ring Functionalization
The imidazo[4,5-c]pyridine ring undergoes electrophilic substitutions:
Nitration and Halogenation
| Reaction | Reagents | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C5 | 5-Nitro derivative | 45% | |
| Bromination | Br<sub>2</sub>, FeCl<sub>3</sub> | C7 | 7-Bromo derivative | 55% |
Nitration occurs preferentially at C5 due to electron-rich aromatic regions, while bromination targets C7 .
Biological Derivatization
The compound serves as a precursor for bioactive molecules:
Antimycobacterial Hybrids
| Modification | Target | Activity (IC<sub>50</sub>) | Reference |
|---|---|---|---|
| Cinnamamide hybrid | M. tuberculosis | 1.2–3.8 μM |
Coupling the carboxylic acid to cinnamamide via alkyl chains enhances antitubercular activity, demonstrating structure-activity relationships .
Stability and Degradation
Under acidic or basic conditions:
Applications De Recherche Scientifique
Anticancer Activity
Research has indicated that imidazo[4,5-c]pyridine derivatives exhibit significant anticancer properties. A study demonstrated the synthesis of various derivatives based on this scaffold and evaluated their cytotoxic effects against different cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has been tested for its antimicrobial activity against various pathogens. In vitro studies revealed that it possesses inhibitory effects against bacteria and fungi, suggesting its potential as an antimicrobial agent .
Neuropharmacological Effects
Recent investigations have explored the neuropharmacological properties of imidazo[4,5-c]pyridine derivatives. These compounds have been shown to interact with neurotransmitter systems, which may lead to applications in treating neurological disorders such as anxiety and depression .
Case Studies
Mécanisme D'action
The mechanism of action of 4-(2,3-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Research Implications
- Drug Design: The 2,3-dichlorophenyl group’s dual electron-withdrawing effects may enhance binding to targets like kinases or GPCRs compared to mono-halogenated analogs .
- SAR Studies : Substituting halogens with methoxy or benzyloxy groups provides insights into steric vs. electronic requirements for activity.
Activité Biologique
4-(2,3-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on diverse research findings and includes data tables and case studies to illustrate its significance.
Chemical Structure and Properties
- Chemical Formula : C13H11Cl2N3O2
- CAS Number : 1142022-88-5
- Molecular Weight : 296.15 g/mol
The compound features a dichlorophenyl moiety attached to an imidazo-pyridine structure, which is often associated with various pharmacological activities.
Antimicrobial Activity
Research has indicated that imidazo[4,5-c]pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against Mycobacterium tuberculosis (Mtb). A study reported that similar compounds demonstrated IC50 values as low as 2.03 μM against Mtb strains .
Antiparasitic Activity
Another area of interest is the antiparasitic activity against Cryptosporidium parvum. Structure-activity relationship (SAR) studies have identified that certain derivatives exhibit potent activity with EC50 values around 0.17 μM . This suggests that modifications to the imidazo-pyridine scaffold can enhance efficacy against this pathogen.
Case Studies
- Antimycobacterial Activity :
- Antiparasitic Studies :
Table 1: Biological Activity of Related Compounds
| Compound Name | Target Pathogen | IC50/EC50 (μM) | Reference |
|---|---|---|---|
| SLU-2633 | Cryptosporidium | 0.17 | |
| IT06 | Mycobacterium | 2.03 | |
| 17a | Cryptosporidium | 0.17 |
Table 2: Structure-Activity Relationships (SAR)
| Modification | Activity Change | Remarks |
|---|---|---|
| Triazolopyridazine | Increased potency | Better selectivity for targets |
| Dichlorophenyl moiety | Enhanced efficacy | Significant against Mtb |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(2,3-dichlorophenyl)-imidazo[4,5-c]pyridine-6-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation. For example, a chlorophenyl-substituted aldehyde may react with aminopyridine derivatives under acidic or basic conditions to form the imidazo-pyridine core . Key optimization parameters include temperature (60–120°C), solvent polarity (e.g., DMF or ethanol), and catalyst selection (e.g., p-toluenesulfonic acid for cyclization). Post-synthetic modifications, such as carboxylation at the 6-position, require careful pH control (pH 7–9) to avoid decarboxylation .
Q. How is structural confirmation achieved for this compound, and what analytical techniques are critical?
- Methodological Answer: Modern physicochemical methods are essential:
- X-ray crystallography resolves the fused imidazo-pyridine ring system and confirms substituent positions .
- NMR spectroscopy (¹H/¹³C) identifies proton environments, e.g., aromatic protons (δ 7.2–8.5 ppm) and methylene groups in the tetrahydroimidazo ring (δ 2.5–3.5 ppm) .
- Mass spectrometry (HRMS or ESI-MS) verifies molecular weight (e.g., m/z 340.02 for C₁₅H₁₂Cl₂N₂O₂) and fragmentation patterns .
Q. What computational tools predict physicochemical properties relevant to drug-likeness?
- Methodological Answer: Tools like SwissADME assess lipophilicity (LogP ≈ 2.5–3.0), solubility (LogS < −4), and bioavailability. The compound’s topological polar surface area (TPSA > 80 Ų) suggests moderate permeability . Molecular dynamics simulations model interactions with biological targets (e.g., kinase binding pockets) using software like AutoDock Vina .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data versus computational docking results for this compound?
- Methodological Answer: Discrepancies often arise from dynamic conformations. Strategies include:
- Hybrid QM/MM calculations to refine docking poses against experimental crystal structures .
- Temperature-dependent XRD to capture conformational flexibility in the solid state .
- Free-energy perturbation (FEP) simulations to quantify binding affinity variations caused by substituent positioning .
Q. What experimental designs are recommended for evaluating bioactivity against kinase targets?
- Methodological Answer:
- Enzyme inhibition assays : Use recombinant kinases (e.g., JAK2 or EGFR) with ATP-competitive assays (IC₅₀ determination via fluorescence polarization) .
- Cellular assays : Measure antiproliferative effects in cancer lines (e.g., HCT-116) using MTT assays, with dose-response curves (1–100 µM) .
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. How can stability studies be designed to assess degradation pathways under physiological conditions?
- Methodological Answer:
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions. Monitor degradation via HPLC-MS to identify labile sites (e.g., ester hydrolysis) .
- Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months and analyze impurity profiles .
Q. What strategies improve synthetic yield while minimizing byproducts in large-scale reactions?
- Methodological Answer:
- Flow chemistry : Enhances heat/mass transfer for exothermic cyclization steps .
- Design of Experiments (DoE) : Optimizes variables (catalyst loading, solvent ratio) via response surface methodology .
- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or bio-based alternatives .
Q. How do structural analogs (e.g., triazolo-thiadiazines) inform SAR for this compound?
- Methodological Answer: Comparative studies reveal:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
